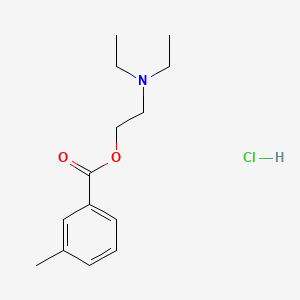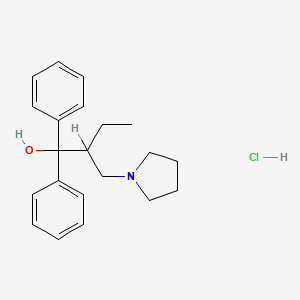
1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride: is an organic compound with a complex structure, characterized by the presence of diphenyl, ethyl, and pyrrolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the pyrrolidinyl group. Common reagents used in these reactions include phenylmagnesium bromide, ethyl bromide, and pyrrolidine. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the interaction and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diphenyl-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 1-Ethyl-3,3-diphenyl-2-pyrrolidinone
- 1-(1-Methyl-3-pyrrolidinyl)-1,1-diphenyl-2-butanone
Comparison: Compared to these similar compounds, 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
35706-66-2 |
|---|---|
Molekularformel |
C21H28ClNO |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-2-18(17-22-15-9-10-16-22)21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,23H,2,9-10,15-17H2,1H3;1H |
InChI-Schlüssel |
HTYDBLWYIRZBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
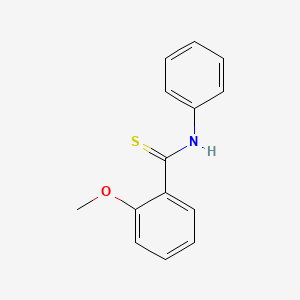

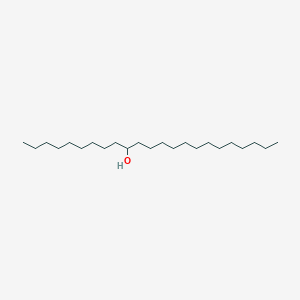

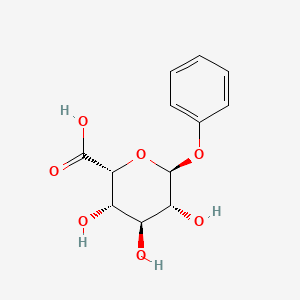
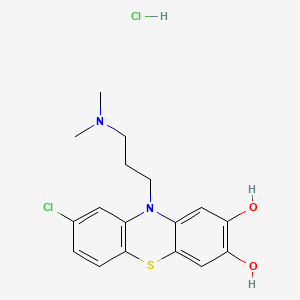

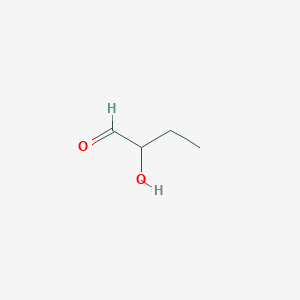
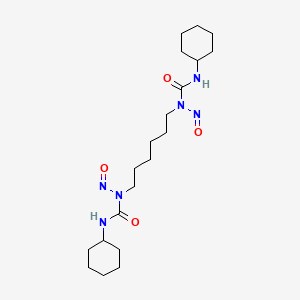
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)

![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
